molecular formula C14H17NS B293248 6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione

6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione

Cat. No. B293248
M. Wt: 231.36 g/mol
InChI Key: DKMHBZZZKBTGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. In agriculture, it acts as a potent inhibitor of fungal and insect growth. In material science, it acts as a precursor for the synthesis of various materials.
Biochemical and physiological effects:
6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. In agriculture, it has been shown to inhibit fungal and insect growth by disrupting their metabolic pathways. In material science, it has been shown to act as a reducing agent and a stabilizer for various materials.

Advantages and Limitations for Lab Experiments

The advantages of using 6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione in lab experiments include its ease of synthesis, its versatility in various applications, and its relatively low cost. However, its limitations include its potential toxicity, its limited solubility in certain solvents, and its potential instability under certain conditions.

Future Directions

The future directions for research on 6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione include its further exploration as a potential therapeutic agent for various diseases, its development as a more potent and selective inhibitor of fungal and insect growth, and its use as a precursor for the synthesis of novel materials with unique properties. Additionally, further research is needed to understand its potential toxicity and to develop methods for its safe handling and disposal.
In conclusion, 6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione is a versatile chemical compound that has shown promising results in various fields. Its ease of synthesis, versatility, and relatively low cost make it an attractive candidate for further research and development. However, its potential toxicity and limitations must be carefully considered in its application.

Synthesis Methods

The synthesis of 6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione involves the reaction of 5,6,7,8-tetrahydro-6,6-dimethylquinoline-2-thiol with a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a precursor for the synthesis of various materials such as metal complexes and nanoparticles.

properties

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

3,3-dimethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2-thione

InChI

InChI=1S/C14H17NS/c1-14(2)9-11-6-3-5-10-7-4-8-15(12(10)11)13(14)16/h3,5-6H,4,7-9H2,1-2H3

InChI Key

DKMHBZZZKBTGDE-UHFFFAOYSA-N

SMILES

CC1(CC2=CC=CC3=C2N(C1=S)CCC3)C

Canonical SMILES

CC1(CC2=CC=CC3=C2N(C1=S)CCC3)C

Origin of Product

United States

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